五乙烯五胺五盐酸盐

描述

Synthesis Analysis

Tetraethylenepentamine (TEPA) has been synthesized and modified through various methods to enhance its properties and applications. For instance, TEPA-functionalized materials have been prepared for CO2 capture, showing the chemical's versatility in environmental applications. One approach involves grafting TEPA onto graphene oxide under mild conditions, indicating TEPA's role as both a linker agent and a reducing agent in the synthesis of functionalized materials (Ren et al., 2019).

Molecular Structure Analysis

The molecular structure of TEPA and its derivatives has been characterized using various spectroscopic methods. For example, the structure of a TEPA-diamine compound was confirmed using elemental analysis, ESI-MS spectrometry, and IR and 1H-NMR spectroscopy, showcasing the detailed molecular structure analysis capabilities (Fernández-Lodeiro et al., 2012).

Chemical Reactions and Properties

TEPA has been shown to facilitate various chemical reactions, including the selective titration of copper in acidic mediums and the N-arylation of heterocycles in water. These applications demonstrate TEPA's effectiveness as a reagent in selective chemical processes and its compatibility with water as a solvent, expanding its utility in green chemistry (Jacobsen & Schrøder, 1962); (Yang et al., 2013).

Physical Properties Analysis

The physical properties of TEPA and its modified forms, such as TEPA-impregnated supports, have been extensively studied. Characteristics like pH, viscosity, and thermal stability are critical for understanding the material's behavior in various applications. For instance, modifications to TEPA can increase its thermal stability, making it more suitable for applications requiring higher temperature resistance (Jo et al., 2014).

Chemical Properties Analysis

TEPA's chemical properties, particularly regarding its interaction with CO2, have been a focus of research, especially in the context of carbon capture. TEPA impregnated in various supports exhibits high CO2 adsorption capacities, indicating its potential for environmental remediation efforts. Studies have also explored the effects of modifying TEPA on its adsorption capabilities, providing insights into optimizing its use for specific applications (Wang et al., 2011).

科学研究应用

色谱分离:Hendrix 等人(1981)展示了其在径向压缩硅胶色谱柱中用于高效分离碳水化合物和多元醇,突出了室温操作和高分辨率等优点 (Hendrix、Lee、Baust 和 James,1981).

化学反应:杨等人(2013)发现五乙烯五胺有效地促进杂环在水中的 N-芳基化 (杨、王、杨和张,2013).

铜的测定:雅各布森和施罗德(1962)利用五乙烯五胺作为酸性介质中铜的选择性滴定剂,汞的干扰最小 (雅各布森和施罗德,1962).

二氧化碳吸收:沼口等人(2017)探索了结合五乙烯五胺的固体吸附剂用于 CO2 吸收,并指出了分子结构对性能的影响 (沼口、乔杜里、山田和世古,2017).

染料去除:加塞米等人(2016)报道了微波辅助合成五乙烯五胺功能化的活性炭,用于高效去除孔雀石绿染料 (加塞米等人,2016).

CO2 吸附:赵等人(2014)发现五乙烯五胺浸渍载体中改性的胺结构与 TEPA 浸渍载体相比,提高了 CO2 吸附速率 (赵、郑、申、李和金,2014).

生物柴油氧化稳定性:隋和李(2019)发现五乙烯五胺提高了生物柴油的氧化稳定性,并螯合游离的铜和铁离子 (隋和李,2019).

材料改性:加德纳等人(1997)表明五乙烯五胺与硝酸氧化碳纤维表面形成化学键,与纤维的初始氧含量成正比 (加德纳、辛加姆塞蒂、何和皮特曼,1997).

安全和危害

未来方向

The exploration of copper in the diagnosis, treatment, prognosis, and survival analysis of hepatocellular carcinoma has become a current research topic . The use of copper-depleting and copper-overloading conditions to generate the best possible patient outcome with minimal toxicity is being explored . The advantages of the use of pre-formed copper complexes, such as copper (bis)thiosemicarbazones or copper N-heterocyclic thiosemicarbazones, in comparison with the in situ formed copper complexes with metal-binding ligands, are also being discussed .

属性

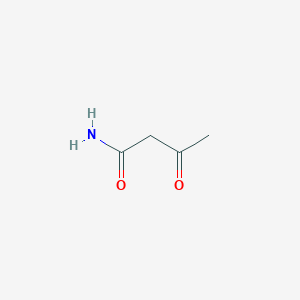

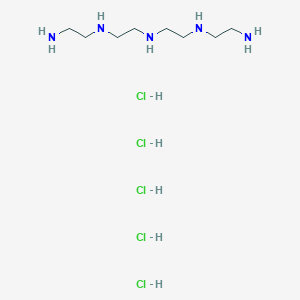

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICAQBLDJAGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H28Cl5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437920 | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethylenepentamine pentahydrochloride | |

CAS RN |

4961-41-5 | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。